molecular formula C15H8ClF3N2O B1531343 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde CAS No. 1708126-10-6

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Cat. No. B1531343
M. Wt: 324.68 g/mol
InChI Key: MERCBCIRTKHSNU-UHFFFAOYSA-N
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Description

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde (CFPI) is a small molecule that has a wide range of applications in scientific research. CFPI is a synthetic compound that has been used in various studies to investigate the mechanisms of action of drugs, to understand the biochemical and physiological effects of drugs, and to explore the advantages and limitations of laboratory experiments. CFPI is a molecule with a highly reactive imidazole ring, which makes it a useful tool for studying the reactivity of drugs and other compounds.

Scientific Research Applications

Synthesis of Triazolyl and Pyrazolyl Derivatives

A study conducted by Bagdi et al. (2015) describes the synthesis of 2-triazolyl-imidazo[1,2-a]pyridine derivatives using a one-pot three-component reaction facilitated by a nano copper oxide assisted click-catalyst. This process showcases the compound's potential as a precursor for synthesizing structurally complex and functionally diverse organic molecules, highlighting its importance in developing new pharmaceuticals and materials (Bagdi, Basha, & Khan, 2015).

Development of Fluorescent Materials

Volpi et al. (2017) achieved the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, which were analyzed for their optical properties. The research underlines the potential of these compounds in creating luminescent materials with significant Stokes' shifts, applicable in sensors and organic light-emitting diodes (OLEDs). The study emphasizes the ability to tune quantum yields based on the substituent's chemical structure, demonstrating the versatility of imidazo[1,5-a]pyridine derivatives in material science (Volpi et al., 2017).

Catalytic and Antimicrobial Applications

In the field of catalysis and biological activity, imidazo[1,2-a]pyridine derivatives, related to 8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde, have been evaluated for their efficiency. Saddik et al. (2012) investigated the catalytic activity of imidazolo[1,2-a]pyridine derivatives in the oxidation of catechol, pointing out their effectiveness as catalysts. This highlights the compound's role in environmental and synthetic chemistry applications (Saddik et al., 2012).

properties

IUPAC Name

8-chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8ClF3N2O/c16-11-6-10(15(17,18)19)7-21-13(11)12(8-22)20-14(21)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERCBCIRTKHSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C3N2C=C(C=C3Cl)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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8-Chloro-3-phenyl-6-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carbaldehyde

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